4-Hydroxyquinoline-2-carboxylic acid hydrate basic properties
4-Hydroxyquinoline-2-carboxylic acid hydrate basic properties
An In-Depth Technical Guide to 4-Hydroxyquinoline-2-carboxylic Acid Hydrate (Kynurenic Acid Hydrate)
Introduction: Unveiling a Key Tryptophan Metabolite
4-Hydroxyquinoline-2-carboxylic acid, more commonly known as Kynurenic acid (KYNA), is a pivotal endogenous metabolite derived from the catabolism of the essential amino acid L-tryptophan.[1][2][3] First discovered in dog urine by Justus von Liebig in 1853, KYNA has evolved from a metabolic curiosity to a molecule of significant interest for researchers, scientists, and drug development professionals.[2] Its broad-spectrum neuroactive properties, primarily as an antagonist of excitatory amino acid receptors, position it at the crossroads of numerous physiological and pathological processes within the central nervous system (CNS).[1][2]
This guide provides a comprehensive overview of the fundamental properties of Kynurenic acid hydrate, from its core physicochemical characteristics and synthesis to its complex biological roles and analytical quantification. The insights presented herein are intended to equip researchers with the foundational knowledge required to effectively study and leverage this multifaceted compound in therapeutic and diagnostic development.
Section 1: Core Physicochemical Properties
Understanding the basic chemical and physical characteristics of KYNA hydrate is the first step in designing robust experimental protocols. The compound is typically supplied as a crystalline solid, ranging in color from white or cream to yellow or pale brown.[4][5][6] The presence of water molecules in its hydrated form influences its molecular weight and can be quantified using methods like Karl Fischer titration.[5][6]
Data Summary Table
For ease of reference, the critical physicochemical data for 4-Hydroxyquinoline-2-carboxylic acid are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-hydroxyquinoline-2-carboxylic acid, hydrate | [4][7] |
| Synonyms | Kynurenic acid (KYNA) hydrate, Quinurenic acid | [2][4] |
| CAS Number | 345909-35-5 (Hydrate) | [4][7] |
| 492-27-3 (Anhydrous) | [2] | |
| Molecular Formula | C₁₀H₇NO₃ • xH₂O | [4] |
| Molecular Weight | 189.17 g/mol (Anhydrous) | [2][8] |
| 207.18 g/mol (Monohydrate) | [7] | |
| Appearance | Crystalline solid; Dark cream to yellow to pale brown | [4][5][6] |
| Melting Point | ~282.5 °C | [2] |
| Solubility | Soluble in 0.1 M NaOH (~1 mg/mL), DMSO (~75 mM), hot ethanol, and hot water. Insoluble in ether. | [4][9][10][11] |
| UV/Vis (λmax) | 217, 247, 341 nm | [4] |
| Stability & Storage | Stable for ≥4 years when stored at -20°C as a solid. Stock solutions can be stored for several days at 4°C. | [4][10] |
Structural Insight
Kynurenic acid exists in tautomeric forms, predominantly as the 4-oxo-1,4-dihydroquinoline-2-carboxylic acid structure. This structural feature is crucial for its biological activity, particularly its ability to interact with various receptor sites.
Section 2: Synthesis and Biological Formation
KYNA can be produced through chemical synthesis for research and commercial purposes, but its biological origin via the kynurenine pathway is of primary scientific interest.
Chemical Synthesis
Several synthetic routes to 4-hydroxyquinolines have been established. A classic and widely used method is the Conrad-Limpach reaction .[12][13] Other approaches include syntheses starting from isatin or employing reactions like the Gould-Jacobs reaction to form the quinoline ring system.[14] These methods are crucial for producing KYNA and its analogs for pharmacological studies.
Biosynthesis: The Kynurenine Pathway
Approximately 90% of L-tryptophan is metabolized through the kynurenine pathway, making it the primary source of endogenous KYNA.[3] The process begins with the conversion of tryptophan to L-kynurenine, which serves as a critical branch point. L-kynurenine is then irreversibly transaminated by kynurenine aminotransferases (KATs) to form KYNA.[15] Four isoforms of KATs have been identified, all of which are dependent on pyridoxal-5'-phosphate.[15]
Alternative, non-canonical pathways for KYNA production also exist. Notably, D-amino acid oxidase (D-AAO) can convert D-kynurenine (an enantiomer of the primary precursor) directly to KYNA, a pathway that is particularly prominent in the cerebellum.[15][16]
Caption: Biosynthetic pathways leading to Kynurenic Acid (KYNA).
Section 3: Analytical Methodologies
Accurate identification and quantification of KYNA in biological matrices are essential for understanding its role in health and disease. A multi-technique approach is typically employed for robust characterization.
Core Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC coupled with spectrophotometric (UV) or fluorescence detection, is a cornerstone method for quantifying KYNA in tissues and fluids like brain homogenates and cerebrospinal fluid.[17][18]
-
Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS provides high sensitivity and specificity for KYNA measurement, though it requires derivatization of the molecule to increase its volatility.[18]
-
Spectroscopy:
Experimental Protocol: HPLC Quantification of KYNA in Brain Tissue
This protocol outlines a generalized, self-validating workflow for measuring KYNA levels.
-
Tissue Homogenization: Homogenize brain tissue samples in an appropriate buffer (e.g., alkaline ethanol) to extract metabolites.[18]
-
Purification/Extraction:
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
Perform a solid-phase or ion-exchange chromatography step (e.g., using Dowex resins) on the supernatant to purify and concentrate KYNA, removing interfering substances.[18]
-
-
HPLC Analysis:
-
Inject the purified extract onto a reverse-phase HPLC column (e.g., C18).
-
Use an appropriate mobile phase for isocratic or gradient elution.
-
Detect KYNA using a UV detector set to one of its absorbance maxima (e.g., 341 nm) or a fluorescence detector for enhanced sensitivity.[4]
-
-
Quantification:
-
Generate a standard curve using known concentrations of a certified KYNA standard.
-
Calculate the concentration of KYNA in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the initial tissue weight (e.g., pmol/mg of tissue).[17]
-
Caption: General workflow for HPLC-based quantification of KYNA.
Section 4: Biological Activity and Multifaceted Mechanisms of Action
KYNA's biological significance stems from its ability to modulate several key receptor systems in the brain, establishing it as a potent neuroprotective, anticonvulsant, and immunomodulatory agent.[2][3][19]
Receptor Target Profile
KYNA exerts its influence through interactions with multiple distinct targets:
-
Ionotropic Glutamate Receptors: It acts as a broad-spectrum antagonist at all three ionotropic glutamate receptors: NMDA, AMPA, and kainate receptors.[19] Its action on the NMDA receptor is particularly noteworthy, as it functions as a non-competitive antagonist at the strychnine-insensitive glycine co-agonist site.[1][2] This blockade of excitatory neurotransmission is the primary basis for its antiexcitotoxic and anticonvulsant effects.[2]
-
α7 Nicotinic Acetylcholine Receptor (α7nAChR): KYNA is also an antagonist of the α7nAChR, a receptor involved in cognitive processes and inflammation.[2][3] This interaction contributes to its complex profile in modulating neuronal plasticity and viability.[3]
-
G Protein-Coupled Receptor 35 (GPR35): In addition to its antagonist roles, KYNA functions as an agonist for the orphan receptor GPR35.[3][19] GPR35 is expressed on various immune cells and throughout the digestive tract, implicating KYNA in immunomodulatory and anti-inflammatory signaling pathways.[19]
Caption: Multi-target mechanism of action of Kynurenic Acid.
Section 5: Applications in Disease Research and Therapeutic Development
Alterations in KYNA levels have been linked to a range of human pathologies, making it a critical biomarker and a potential therapeutic target.[20]
-
Schizophrenia: The "kynurenic acid hypothesis of schizophrenia" proposes that elevated brain levels of KYNA contribute to the hypofunction of NMDA receptors and dopaminergic dysregulation observed in the disorder.[1][2] Increased KYNA has been found in the cerebrospinal fluid of patients with schizophrenia.[1]
-
Mood Disorders: Conversely, reduced levels of KYNA have been observed in individuals with major depressive disorder and bipolar disorder, particularly during depressive episodes.[1]
-
Neurodegenerative and Ischemic Conditions: Due to its potent neuroprotective properties, KYNA has been investigated as a therapeutic agent in models of cerebral hypoxic-ischemia and Huntington's disease, where it can mitigate neuronal damage.[3][4]
-
Cancer Research: The role of KYNA in cancer is complex and appears to be context-dependent. While some studies suggest it may promote tumor-immune escape, others have found that high concentrations can inhibit the proliferation and migration of certain cancer cell lines.[19]
-
Nutraceutical Potential: Given its antioxidant and cytoprotective properties, and its status as a terminal metabolite of the kynurenine pathway, KYNA is being explored for its potential as a nutraceutical supplement.[20]
Conclusion and Future Directions
4-Hydroxyquinoline-2-carboxylic acid hydrate is far more than a simple metabolic byproduct. It is a potent, endogenously produced neuromodulator with a complex pharmacological profile that places it at the center of glutamatergic, cholinergic, and immune signaling. Its fundamental properties—from its chemical structure to its multi-receptor interactions—provide a fertile ground for research into novel therapeutics for a host of debilitating neurological, psychiatric, and systemic diseases. Future work will likely focus on developing strategies to precisely modulate endogenous KYNA levels and designing novel analogs with improved pharmacokinetic properties and target selectivity for enhanced therapeutic benefit.
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